7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione
Description
7-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a benzyl group at position 3 and a 1,2,4-oxadiazole moiety at position 5. The oxadiazole ring is further functionalized with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group. The compound’s synthesis likely involves cyclization and coupling reactions, akin to methods described for structurally related heterocycles (e.g., 1,3-oxazole derivatives) .
Properties
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-benzyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O5/c29-23-17-8-6-16(10-18(17)25-24(30)28(23)12-14-4-2-1-3-5-14)22-26-21(27-33-22)15-7-9-19-20(11-15)32-13-31-19/h1-11H,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDLNEOGRUWYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione is a synthetic derivative that incorporates a quinazoline moiety and a benzodioxole structure. This compound is of particular interest due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.37 g/mol. The presence of the benzodioxole unit is significant as it is known to enhance bioactivity in various compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzodioxole moiety. For instance, derivatives of benzodioxole have been shown to exhibit cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. In one study, a related compound demonstrated significant inhibition of DNA synthesis and induced apoptosis in these cancer cells .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | A549 | 15 | Induces apoptosis |
| Compound 5 | C6 | 12 | Disrupts mitochondrial potential |
| This compound | TBD | TBD | TBD |
The precise IC50 value for This compound has yet to be established in published literature but is anticipated to be comparable based on structural similarities with known active compounds.
The mechanism by which compounds like This compound exert their anticancer effects may involve:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to inhibit DNA replication in cancer cells.
- Induction of apoptosis : The activation of apoptotic pathways has been observed in related studies.
- Mitochondrial dysfunction : Disruption of mitochondrial membrane potential is a common pathway leading to cell death in cancer cells .
Anti-inflammatory Activity
In addition to anticancer properties, benzodioxole derivatives have been evaluated for anti-inflammatory effects. For example, certain compounds have demonstrated the ability to inhibit nitric oxide production in LPS-stimulated microglial cells. This suggests that the compound may also possess therapeutic potential in inflammatory conditions .
Case Studies
A recent study synthesized several benzodioxole-based derivatives and assessed their biological activities. Among these derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several classes of bioactive molecules:
- Quinazoline-2,4-dione derivatives: These often exhibit antitumor activity. For example, 3-benzyl-substituted quinazolines are known to inhibit tyrosine kinases, but the addition of a 1,2,4-oxadiazole moiety may enhance selectivity or solubility.
- 1,2,4-Oxadiazole-containing compounds : The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions. Comparatively, 1,3-oxazole derivatives (e.g., 4-benzyl-1,3-oxazoles) show cytotoxicity via different mechanisms, such as tubulin inhibition .
- Benzo[d][1,3]dioxol-5-yl derivatives : This group is common in natural products (e.g., piperine) and synthetic drugs, where it improves bioavailability by modulating lipophilicity.
Computational and Experimental Insights
- Crystallography : SHELX-based refinement is a standard tool for resolving complex heterocyclic structures, suggesting its applicability here.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis involves multi-step reactions starting with precursors containing benzo[d][1,3]dioxole and oxadiazole moieties. Key steps include coupling the quinazoline core with the oxadiazole-benzodioxole substituent using palladium-catalyzed cross-couplings or acid-mediated cyclization. Solvents like dimethylformamide (DMF) or ethanol are used under reflux, with bases (e.g., sodium hydride) facilitating reactions. Purification is achieved via column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
¹H/¹³C NMR confirms structural connectivity (e.g., benzyl protons at δ 3.85–4.50 ppm, oxadiazole C=N at ~1610 cm⁻¹ in IR). Mass spectrometry validates molecular weight, while HPLC or TLC monitors purity. For example, IR peaks at 1732 cm⁻¹ (C=O) and NMR aromatic signals (δ 6.0–8.3 ppm) are diagnostic .
Q. Which functional groups are pivotal for its pharmacological activity?
The quinazoline-2,4-dione core enables target binding, while the 1,2,4-oxadiazole enhances metabolic stability. The benzo[d][1,3]dioxole moiety increases lipophilicity, improving membrane permeability. Modifications to the benzyl group (e.g., methyl substitution) alter receptor affinity .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield and purity?
Optimize temperature (e.g., 80–100°C for cyclization), solvent polarity (DMF for solubility vs. ethanol for crystallization), and catalyst loading (e.g., 5 mol% Pd for coupling). Stoichiometric ratios (1:1 quinazoline-to-oxadiazole) minimize side products. Post-synthesis, wash with NaHCO₃ (10%) and dry with Na₂SO₄ to remove acidic impurities. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. What experimental approaches investigate its biological activity?
Use in vitro enzyme inhibition assays (e.g., kinase IC₅₀ determination with ATP concentrations standardized to 10 µM) and receptor binding studies (radioligand displacement with ³H-labeled competitors). In vivo models evaluate pharmacokinetics (e.g., plasma half-life in rodents). Structural analogs (e.g., methylthio-substituted derivatives) serve as controls .
Q. How to address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH variations affecting enzyme activity) or cell line specificity (e.g., HeLa vs. HEK293). Validate findings using orthogonal methods: surface plasmon resonance (SPR) for binding kinetics alongside enzymatic assays. Meta-analyses of SAR across analogs (e.g., comparing IC₅₀ values for methyl vs. ethyl substitutions) clarify trends .
Q. What strategies improve solubility and bioavailability in preclinical development?
Introduce polar groups (e.g., hydroxyl on the benzyl ring) or formulate with β-cyclodextrin. Salt formation (e.g., hydrochloride) enhances aqueous solubility. Prodrug approaches (e.g., esterification of carboxyl groups) improve oral absorption, as seen in analogs with 85% bioavailability in murine models .
Methodological Notes
- Synthesis Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Retention time shifts indicate impurities .
- Data Interpretation : Compare NMR shifts with published analogs (e.g., quinazoline C=O at δ 165–168 ppm in ¹³C NMR) to resolve structural ambiguities .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cytotoxicity via MTT assays across 3+ cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
